ESBL Binding Affinity: Rubifolic Acid vs. Ceftazidime in Molecular Docking
In a molecular docking study against Extended-Spectrum Beta-Lactamases (ESBLs), a key target for combating antimicrobial resistance, rubifolic acid exhibited a binding free energy of -8.4 kcal/mol [1]. This value is within a narrow margin of the binding energy calculated for ceftazidime, a standard-of-care beta-lactam antibiotic, which was -9.1 kcal/mol [1].
| Evidence Dimension | Binding Affinity to ESBLs (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | -8.4 kcal/mol |
| Comparator Or Baseline | Ceftazidime: -9.1 kcal/mol |
| Quantified Difference | 0.7 kcal/mol (Rubifolic acid's binding is 92% as strong as ceftazidime's in this model) |
| Conditions | Molecular docking study against microbial target ESBLs; docking scores and binding free energies calculated in silico [1]. |
Why This Matters
This near-equipotent in silico binding to a clinically validated target (ESBLs) identifies rubifolic acid as a chemically distinct scaffold for anti-infective lead optimization, a property not demonstrated for its closest structural analog, ursolic acid.
- [1] Kesar, A., et al. (2025). Unveiling the antimicrobial and antioxidant potential of natural products: insights from molecular docking. Natural Product Research, 1-12. PMID: 40899469. View Source
